molecular formula C20H25N3O4 B024523 尼莫西星 CAS No. 378746-64-6

尼莫西星

货号 B024523
CAS 编号: 378746-64-6
分子量: 371.4 g/mol
InChI 键: AVPQPGFLVZTJOR-RYUDHWBXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nemonoxacin is a non-fluorinated quinolone antibiotic . It is under development with TaiGen Biotechnology for the oral and intravenous treatment of community-acquired pneumonia (CAP) and the oral treatment of diabetic foot ulcer infections and skin and soft tissue infections . It has been approved in Taiwan for the treatment of CAP in adults .


Molecular Structure Analysis

Nemonoxacin has a molecular formula of C20H25N3O4 . Its average mass is 371.430 Da and its monoisotopic mass is 371.184509 Da .


Chemical Reactions Analysis

Nemonoxacin has shown to have a higher antibacterial activity against Gram-positive cocci and atypical pathogens than other quinolones (such as moxifloxacin and levofloxacin), while its activity against Gram-negative bacilli was similar to that of moxifloxacin and levofloxacin .


Physical And Chemical Properties Analysis

Nemonoxacin has a molecular formula of C20H25N3O4 and a molecular weight of 371.43 . It should be stored at -20°C in powder form for 3 years and at 4°C for 2 years .

科学研究应用

  1. 脓毒症中的免疫保护作用:在脂多糖诱导的小鼠脓毒症模型中,尼莫西星将死亡率从 80% 显着降低至 30%,并对 LPS 诱导的炎症具有免疫调节和保护作用 (陈等人,2020)

  2. 治疗社区获得性肺炎:它在台湾被批准用于治疗成人社区获得性肺炎 (Poole,2014)。研究表明其对肺炎链球菌有效 (李等人,2021),并且观察到它对该病症具有可靠的临床和微生物学疗效,药代动力学/药效动力学临界值高于肺炎链球菌和金黄色葡萄球菌的 MIC90 (陈等人,2023)

  3. 治疗各种感染的潜力:尼莫西星显示出治疗社区获得性肺炎、艰难梭菌感染、急性细菌性皮肤和皮肤结构感染以及性传播疾病等常见传染病的潜力 (黄等人,2015)

  4. 与其他抗生素的比较:它在治疗社区获得性肺炎方面与左氧氟沙星一样有效且安全,具有相似的临床治愈率、微生物学成功率和安全性 (袁等人,2017)。它在治疗各种感染(尤其是革兰氏阳性菌)方面比氟喹诺酮类药物更有效 (秦和黄,2014)

  5. 对肺炎支原体和脲原体属的活性:尼莫西星对这些病原体具有杀菌作用,类似于氟喹诺酮类药物 (王等人,2019)

  6. 诱导耐药病原体的可能性低:与其他氟喹诺酮类药物相比,尼莫西星诱导耐药病原体的可能性较低 (杨等人,2020)

  7. 对呼吸道病原体的杀菌活性:它对典型和非典型呼吸道病原体有效,包括耐药革兰氏阳性球菌,如肺炎链球菌和金黄色葡萄球菌 (Chang 等人,2019)

  8. 安全性和药代动力学:尼莫西星在健康志愿者中耐受性良好,其在人血浆和尿液中的浓度可以准确测定 (郭等人,2012)。在中度肝功能受损患者中也耐受性良好 (Kang 等人,2019)

作用机制

Nemonoxacin has the same mechanism of action as fluoroquinolones; it inhibits DNA gyrase, preventing DNA synthesis, gene duplication, and cell division .

未来方向

Nemonoxacin is under development for the oral and intravenous treatment of community-acquired pneumonia (CAP) and the oral treatment of diabetic foot ulcer infections and skin and soft tissue infections . Ongoing clinical studies on the intravenous formulation will yield additional safety data, which might provide supplementary data regarding the safety of nemonoxacin .

属性

IUPAC Name

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPQPGFLVZTJOR-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958907
Record name Nemonoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

378746-64-6
Record name Nemonoxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=378746-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nemonoxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0378746646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nemonoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06600
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nemonoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEMONOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P94L0PVO94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nemonoxacin
Reactant of Route 2
Reactant of Route 2
Nemonoxacin
Reactant of Route 3
Nemonoxacin
Reactant of Route 4
Reactant of Route 4
Nemonoxacin
Reactant of Route 5
Nemonoxacin
Reactant of Route 6
Nemonoxacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。